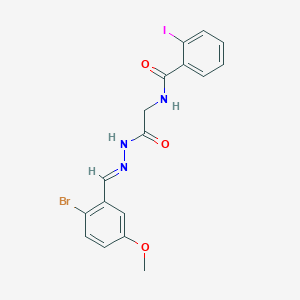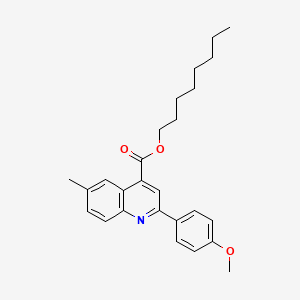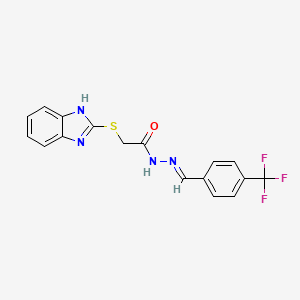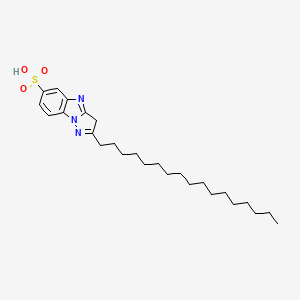
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide: is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the iodobenzamide moiety. The reaction conditions often include the use of ethanol as a solvent and the addition of a few drops of concentrated sulfuric acid to catalyze the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and iodine reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.
Substitution: The bromine and iodine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as an antimicrobial, antitubercular, and antimalarial agent. Metal complexes of the compound have shown promising activity against various pathogens .
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties. It can also be used in the synthesis of other complex organic molecules.
Mécanisme D'action
The biological activity of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is primarily attributed to its ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, disrupting their normal function. The presence of the hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and enhancing their biological activity .
Comparaison Avec Des Composés Similaires
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-naphthylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethylbenzamide
Uniqueness: The presence of both bromine and iodine atoms in N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide distinguishes it from other similar compounds. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
769147-36-6 |
|---|---|
Formule moléculaire |
C17H15BrIN3O3 |
Poids moléculaire |
516.1 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(2-bromo-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H15BrIN3O3/c1-25-12-6-7-14(18)11(8-12)9-21-22-16(23)10-20-17(24)13-4-2-3-5-15(13)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
Clé InChI |
IPFKSEAQHDKLMN-ZVBGSRNCSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I |
SMILES canonique |
COC1=CC(=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12039927.png)


![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039942.png)


![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)

